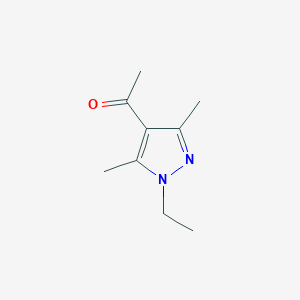

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

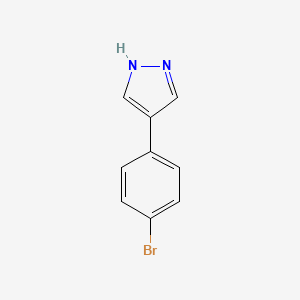

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, while not directly studied in the provided papers, is structurally related to a series of pyrazole derivatives that have been extensively analyzed. These compounds exhibit a range of biological activities and possess interesting optical and electronic properties due to their molecular structure. The pyrazole core is a common motif in medicinal chemistry, often associated with potential pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation methods or condensation reactions. For instance, a related compound was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another example is the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been confirmed using various spectroscopic techniques and X-ray diffraction studies. The crystal structures often reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Theoretical calculations, including density functional theory (DFT), have been used to predict the geometry and electronic structure, which are in good agreement with experimental data .

Chemical Reactions Analysis

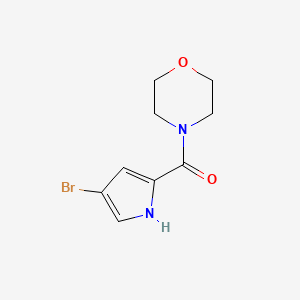

The reactivity of pyrazole derivatives can be inferred from molecular electrostatic potential (MEP) studies. Typically, the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack . These insights are crucial for understanding the chemical behavior of these compounds in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and hyperpolarizability calculations provide information about the electronic properties and potential applications in nonlinear optics . The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis . Additionally, molecular docking studies suggest that certain pyrazole derivatives could exhibit inhibitory activity against various proteins, indicating their potential as pharmacological agents .

Applications De Recherche Scientifique

Structural and Molecular Analysis

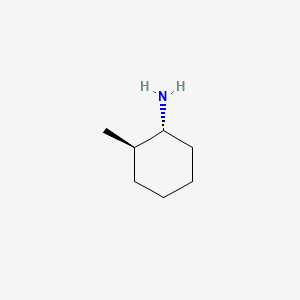

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone and its derivatives have been extensively studied for their molecular structures. Studies have highlighted the nonplanar nature of these molecules, with the planes of the lateral phenyl rings forming varying dihedral angles with the central pyrazole ring. Weak intermolecular interactions, such as C-H...O, C-H...π, and π-π, along with unusual trifurcated C-Cl...Cl-C contacts, have been observed in these structures (Bustos et al., 2015).

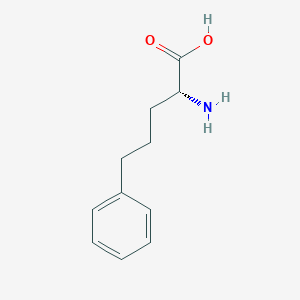

Antimicrobial Properties

A significant portion of research on these compounds revolves around their potential as antimicrobial agents. Various derivatives of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone have demonstrated notable antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju et al., 2016); (Asif et al., 2021).

Anticancer and Antimicrobial Potential

Several studies have synthesized novel derivatives with potential anticancer and antimicrobial activities. Compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have been noted for their higher anticancer activity than reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALSABJOMMWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428349 |

Source

|

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90565-37-0 |

Source

|

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.